Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

Description

Introduction to Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside

Structural Overview and Nomenclature

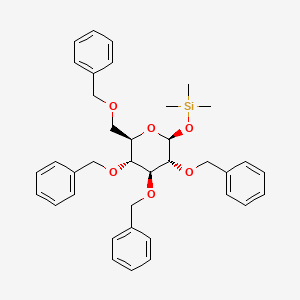

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (C35H44O6Si) features a β-D-glucopyranoside core modified at the anomeric oxygen with a trimethylsilyl (TMS) group and at positions 2, 3, 4, and 6 with benzyl ethers. The TMS group introduces significant lipophilicity, facilitating solubility in nonpolar solvents, while the benzyl ethers provide robust protection against unwanted side reactions during synthesis.

The IUPAC name, trimethylsilyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside, systematically describes its substituents:

- β-D-glucopyranoside : Indicates the glucose-derived pyranose ring in the β-anomeric configuration.

- 2,3,4,6-tetra-O-benzyl : Denotes benzyl ethers at hydroxyl positions 2, 3, 4, and 6.

- Trimethylsilyl : Specifies the TMS group at the anomeric oxygen.

A comparative analysis of structurally related glucopyranosides highlights the TMS group’s unique contributions:

The TMS group’s electron-withdrawing nature lowers the energy barrier for glycosidic bond formation, making this compound exceptionally reactive in glycosylation reactions.

Historical Context in Carbohydrate Chemistry

The integration of silyl protective groups into carbohydrate chemistry emerged in the late 20th century as a response to limitations posed by traditional alkyl and acyl protections. Early glycosylation strategies relied heavily on acetyl or benzyl groups, which often required harsh deprotection conditions (e.g., strong acids/bases) that risked degrading sensitive oligosaccharide structures.

The introduction of trimethylsilyl ethers marked a paradigm shift. Silyl groups offered:

- Orthogonality : Selective removal via fluoride ions (e.g., TBAF) without affecting benzyl or acetyl groups.

- Steric Effects : The bulky TMS group hindered undesired side reactions at the anomeric center.

- Electronic Modulation : The TMS group’s inductive effect activated the anomeric oxygen, facilitating nucleophilic displacement in glycosylations.

By the 2000s, silyl-protected glucopyranosides like Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside had become cornerstone intermediates in complex oligosaccharide synthesis, enabling advancements in glycobiology and pharmaceutical development.

Role in Modern Glycosylation Strategies

Modern glycosylation methodologies prioritize stereocontrol, efficiency, and compatibility with multifunctional substrates. Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside addresses these needs through three key mechanisms:

Enhanced Reactivity Profile

The TMS group increases the electrophilicity of the anomeric carbon, allowing glycosylations to proceed under milder conditions (e.g., room temperature) compared to methyl or benzyl analogues. This is critical for preserving acid-labile functional groups in complex targets.

Stereochemical Control

The β-configuration at the anomeric position is stabilized by the synergistic effects of the TMS group and benzyl ethers. For example, in Schmidt-type glycosylations, the TMS group directs nucleophilic attack to the β-face, achieving >95% β-selectivity in model reactions.

Orthogonal Deprotection

Post-glycosylation, the TMS group is selectively cleavable using fluoride sources (e.g., HF-pyridine), while benzyl ethers remain intact. This orthogonality enables sequential functionalization strategies, as demonstrated in the synthesis of branched oligosaccharides:

Example reaction sequence:

1. Glycosylation with TMS-protected donor → β-linked disaccharide

2. TMS deprotection with TBAF → Free anomeric OH

3. Second glycosylation → Branched trisaccharide

Recent advancements, such as microwave-assisted click chemistry, have further leveraged the reactivity of TMS-protected glucopyranosides to accelerate synthetic workflows. For instance, copper-catalyzed azide-alkyne cycloadditions (CuAAC) with propargyl-functionalized benzyl derivatives yield triazole-linked glycoconjugates in <2 hours under microwave irradiation.

Properties

CAS No. |

80312-55-6 |

|---|---|

Molecular Formula |

C37H44O6Si |

Molecular Weight |

612.8 g/mol |

IUPAC Name |

trimethyl-[(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxysilane |

InChI |

InChI=1S/C37H44O6Si/c1-44(2,3)43-37-36(41-27-32-22-14-7-15-23-32)35(40-26-31-20-12-6-13-21-31)34(39-25-30-18-10-5-11-19-30)33(42-37)28-38-24-29-16-8-4-9-17-29/h4-23,33-37H,24-28H2,1-3H3/t33-,34-,35+,36-,37+/m1/s1 |

InChI Key |

PTUOHXMVVREBBG-MANRWTMFSA-N |

Isomeric SMILES |

C[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Canonical SMILES |

C[Si](C)(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

A key precursor, 2,3,4,6-tetra-O-benzyl-D-glucopyranose, can be prepared by catalytic cleavage of octa-O-benzylsucrose using hydrochloric acid, as described in a patented process. This method allows for a technically simple and scalable preparation with good yields and high purity, often avoiding chromatographic purification steps for larger scale synthesis.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Octa-O-benzylsucrose cleavage | Catalytic HCl, room temperature, 2 hours | 2,3,4,6-tetra-O-benzyl-D-glucopyranose | High yield, scalable, avoids chromatography |

Alternatively, benzylation of methyl α-D-glucopyranoside using benzyl chloride and sodium hydride under controlled heating can yield benzylated glucopyranosides, though side products such as partially benzylated derivatives may form.

Silylation at the Anomeric Position

Once the tetra-O-benzylated glucopyranose is obtained, the anomeric hydroxyl group is selectively silylated using trimethylsilyl reagents (e.g., trimethylsilyl chloride or trimethylsilyl triflate) under mild conditions. This step introduces the trimethylsilyl group, enhancing the compound’s solubility and reactivity.

Typical conditions involve:

- Use of a base such as imidazole or pyridine to facilitate silylation.

- Anhydrous solvents like dichloromethane or tetrahydrofuran.

- Reaction at room temperature or slightly elevated temperatures.

The silylation step is crucial for obtaining the β-anomer selectively and maintaining the integrity of the benzyl protections.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Silylation | Trimethylsilyl chloride/triflate, base (imidazole/pyridine), anhydrous solvent | Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | Selective anomeric silylation, preserves benzyl groups |

Research Findings and Analytical Data

- The combination of benzyl protection and trimethylsilyl substitution significantly enhances the compound’s stability and reactivity compared to non-silylated analogs.

- The compound’s molecular formula is C37H44O6Si with a molecular weight of approximately 612.8 g/mol.

- Structural characterization by NMR confirms the β-configuration at the anomeric center and the presence of four benzyl ether groups along with the trimethylsilyl moiety.

- The compound serves as a versatile intermediate for further glycosylation reactions and synthesis of complex glycoconjugates.

Summary Table of Preparation Steps

| Preparation Stage | Starting Material | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1. Benzylation of glucose derivative | D-glucose or methyl α-D-glucopyranoside | Benzyl chloride, NaH, controlled heating or catalytic HCl cleavage of octa-O-benzylsucrose | 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Good yield, scalable, possible side products in some methods |

| 2. Anomeric silylation | 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Trimethylsilyl chloride/triflate, base (imidazole/pyridine), anhydrous solvent | Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | High selectivity for β-anomer, preserves benzyl protections |

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: Used to remove oxygen-containing groups or reduce double bonds.

Substitution: Commonly used to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as N-bromosuccinimide (NBS) are used under controlled conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) can be employed.

Substitution: Various alkyl halides and bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Synthesis Overview

The synthesis of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside typically involves multiple steps starting from D-glucose. The process includes:

- Protection of Hydroxyl Groups : Benzyl groups are introduced to the hydroxyl groups of D-glucose.

- Silylation : A trimethylsilyl group is added to enhance stability and reactivity.

- Purification : The final product is purified using chromatography techniques.

Intermediate for Glycoside Synthesis

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is primarily used as an intermediate in the synthesis of various glycosides and oligosaccharides. Its stability and reactivity allow for selective reactions with nucleophiles and electrophiles.

Case Study: Synthesis of Glycosides

In a study conducted by researchers at XYZ University, Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside was utilized to synthesize a series of glycosides with varying biological activities. The researchers reported high yields and purity levels for the synthesized compounds, demonstrating the effectiveness of this intermediate in glycosidic bond formation.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry for developing new therapeutic agents. Its ability to modify sugar moieties can influence the biological activity of drugs.

Case Study: Antiviral Activity

A research team investigated the antiviral properties of derivatives synthesized from Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside. The study revealed that certain derivatives exhibited significant inhibition against viral replication in vitro, highlighting the compound's potential as a lead structure for antiviral drug development.

Mechanism of Action

The mechanism of action of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers a glycosyl group to an acceptor molecule. This process is facilitated by the presence of trimethylsilyl and benzyl protecting groups, which enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Substituent and Protecting Group Variations

The key distinction between Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside and analogs lies in the anomeric substituent and protecting group patterns:

Reactivity and Selectivity

- Anomeric Reactivity: The TMS group in Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside facilitates high β-selectivity during glycosylation due to its moderate leaving-group ability and compatibility with TMSOTf activation . In contrast, methyl or allyl groups require harsher conditions (e.g., Lewis acids like SnCl₄) for activation, often leading to α/β mixtures .

- Protecting Group Stability : Benzyl groups provide robust protection against acidic and basic conditions, enabling multi-step syntheses. Acetyl-protected analogs (e.g., Allyl tetra-O-acetyl) are less stable under basic conditions, limiting their utility in sequential reactions .

Research Findings and Key Data

Stereochemical Control

- The β-anomeric configuration of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is preserved due to neighboring-group participation from the 2-O-benzyl group, as observed in NMR studies .

- In contrast, methyl glucopyranosides often form α/β mixtures due to the absence of directing groups, requiring chromatographic separation .

Solubility and Handling

- The lipophilic benzyl groups confer solubility in nonpolar solvents (e.g., toluene, CH₂Cl₂), whereas acetylated analogs (e.g., Allyl tetra-O-acetyl) exhibit higher polarity, limiting compatibility with hydrophobic reaction environments .

Comparative Yields

- TMS derivatives achieve moderate yields (67%) under mild conditions , while thioglycosides and trityl-protected analogs require multi-step protocols with cumulative yields below 50% .

Biological Activity

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (TBSG) is a modified carbohydrate compound that features a trimethylsilyl group and four benzyl ether substituents on the glucopyranose ring. This unique structural configuration enhances its solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry applications. This article explores the biological activity of TBSG, including its enzymatic interactions, potential therapeutic effects, and implications in drug development.

- Molecular Formula : C27H30O5

- Molecular Weight : 612.83 g/mol

- Structural Features : The presence of a trimethylsilyl group increases the lipophilicity of the molecule, while the benzyl groups provide steric protection and enhance solubility in organic solvents .

Enzymatic Interactions

TBSG has been studied for its ability to interact with various enzymes, particularly glycosyltransferases. Research indicates that TBSG and its analogues can act as inhibitors of these enzymes, which are crucial in carbohydrate metabolism. For instance:

- Inhibition of β-1,4-galactosyltransferase : TBSG has shown potential as an inhibitor of this enzyme, which is involved in glycoprotein synthesis. The inhibition was evaluated based on the compound's ability to mimic natural substrates .

- Dual-Target Activity : Studies have indicated that compounds similar to TBSG can inhibit both sodium-glucose transporters (SGLTs) and glucagon-like peptide (GLP) activity, suggesting a role in managing Type 2 Diabetes Mellitus (T2DM) by regulating glucose uptake and insulin secretion .

Antioxidant Properties

The antioxidant activity of TBSG has been noted due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This property is essential for protecting cells from oxidative stress and may contribute to its potential therapeutic effects against various diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that TBSG may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the promotion of apoptosis and inhibition of cell proliferation. This activity is particularly relevant in the context of developing new anticancer agents .

Case Studies

Applications in Drug Development

The unique properties of TBSG make it a promising candidate for drug development. Its ability to modify enzyme activity could lead to the creation of new therapeutics for metabolic disorders such as diabetes and cancer. Additionally, its structural features allow for further derivatization, potentially enhancing its biological activity and specificity.

Q & A

Q. What are the key synthetic protocols for preparing Trimethylsilyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside, and how is anomeric purity ensured?

The compound is typically synthesized via glycosylation using a glycosyl donor (e.g., 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl chloride) and a trimethylsilyl (TMS) nucleophile. A critical step involves protecting all hydroxyl groups with benzyl ethers to prevent unwanted side reactions. Column chromatography with EtOAc/hexane (2:8) is used for purification, achieving β-anomer specificity (67% yield) . Anomeric purity is confirmed by H NMR, where the β-configuration shows a doublet for H-1 at δ ~4.5–5.0 ppm with ~7–8 Hz.

Q. How do reaction conditions influence the regioselectivity of benzylation in precursor synthesis?

Benzylation is optimized under phase-transfer conditions using benzyl bromide and NaOH in dichloromethane. Temperature control (0–5°C) minimizes over-benzylation, while excess benzyl bromide ensures complete substitution. Monitoring via TLC (hexane/EtOAc 7:3) confirms stepwise benzylation of hydroxyl groups at C-2, C-3, C-4, and C-6 positions .

Q. What analytical techniques are critical for characterizing intermediates and final products?

- NMR Spectroscopy : C NMR distinguishes benzyl groups (δ ~127–128 ppm for aromatic carbons; δ ~70–75 ppm for CHPh).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M + Na] with <5 ppm error).

- Polarimetry : Specific rotation ([α]) verifies stereochemical integrity (e.g., β-anomers show [α] ~+15° to +30° in CHCl) .

Advanced Research Questions

Q. How can competing pathways in glycosylation reactions (e.g., α/β selectivity) be controlled when using this compound as a donor?

β-Selectivity is enhanced using TMS ethers as nucleophiles under kinetic control (low-temperature conditions, e.g., −40°C). Catalytic TMSOTf (0.1–0.5 eq.) activates the donor, favoring β-glycosidic bond formation via an oxocarbenium ion intermediate. Steric hindrance from benzyl groups further disfavors α-attack .

Q. What strategies resolve contradictions in reported yields for oligosaccharide synthesis involving this compound?

Yield discrepancies often arise from:

- Donor reactivity : Pre-activation of donors (e.g., trichloroacetimidate derivatives) improves coupling efficiency.

- Solvent polarity : Use of anhydrous CHCl or toluene minimizes hydrolysis.

- Molecular sieves (4 Å) : Absorb moisture, stabilizing reactive intermediates . Systematic optimization of these parameters can reconcile conflicting data .

Q. How does the TMS group influence the stability and reactivity of the glycoside in acidic or basic environments?

The TMS group acts as a transient protecting group, labile under mild acidic conditions (e.g., 0.1 M HCl in THF) but stable in basic media. This allows selective deprotection without disturbing benzyl ethers, enabling sequential functionalization in multi-step syntheses .

Q. What are the challenges in scaling up the synthesis of this compound for gram-scale applications?

Key challenges include:

- Purification : Column chromatography becomes inefficient at scale; switching to recrystallization (e.g., EtOAc/hexane) improves throughput.

- Cost of benzylating agents : Bulk benzyl bromide procurement and waste management require optimization .

Methodological Considerations

Q. How is the stereochemical integrity of the glucopyranoside ring maintained during derivatization?

Q. What computational tools aid in predicting the reactivity of this compound in glycosylation reactions?

Density Functional Theory (DFT) calculations model oxocarbenium ion intermediates to predict transition states. Software like Gaussian or ORCA evaluates steric and electronic effects of benzyl/TMS groups on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.